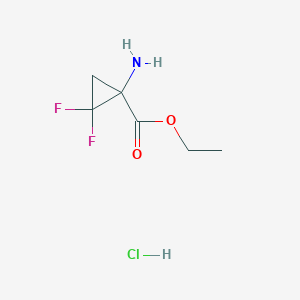
Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a fluorinated cyclopropane derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of 3-tert-butyldiphenylsilyloxy-2-(4ʹ-methoxyphenyl)prop-1-ene with sodium chlorodifluoroacetate in diglyme at 180°C . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The cyclopropane ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while ring-opening reactions can produce a range of linear or branched compounds.
Scientific Research Applications
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its fluorinated structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: A closely related compound with similar chemical properties.
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring and fluorine substituents, making them chemically similar.
Uniqueness
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group in its structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H |
InChI Key |
OLKVKMRQJSNZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


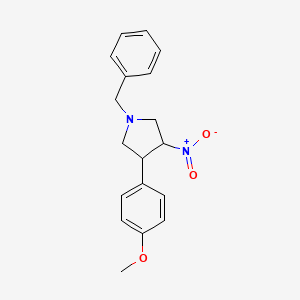
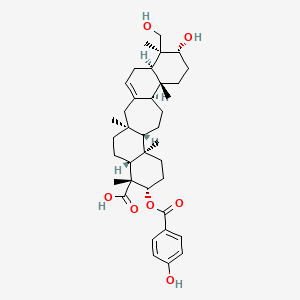
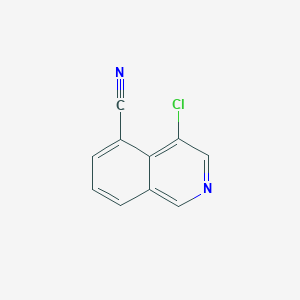
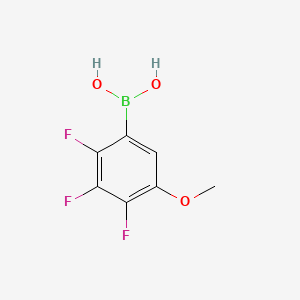
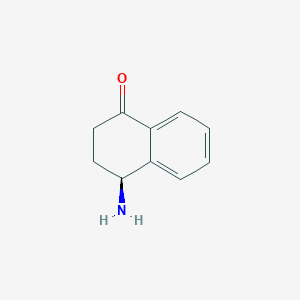

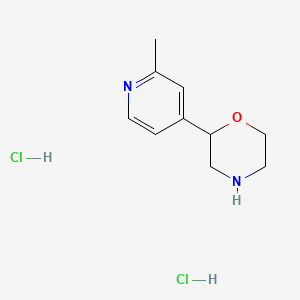
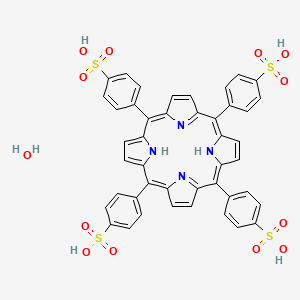
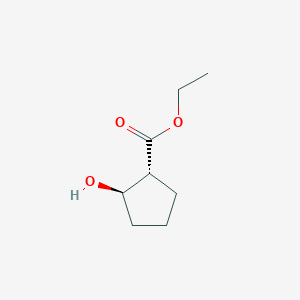
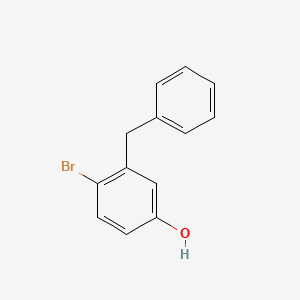
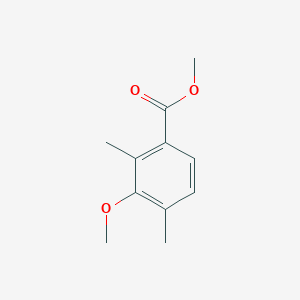
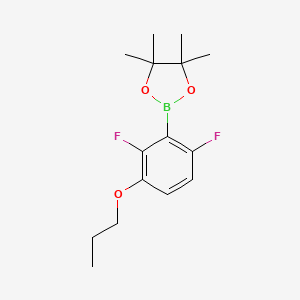
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
